(S)-Cinacalcet-D3 Hydrochloride chemical structure and properties
(S)-Cinacalcet-D3 Hydrochloride chemical structure and properties
Technical Monograph: (S)-Cinacalcet-D3 Hydrochloride Advanced Characterization, Properties, and Bioanalytical Applications[1]
Executive Summary
(S)-Cinacalcet-D3 Hydrochloride is the stable isotope-labeled analog of the (S)-enantiomer of Cinacalcet.[1][2] While the (R)-enantiomer is the pharmacologically active calcimimetic (Sensipar/Mimpara), the (S)-enantiomer serves a critical role in pharmaceutical development as a chiral purity standard and internal standard (IS) for enantioselective bioanalysis. This guide details its structural integrity, physicochemical behavior, and application in LC-MS/MS workflows, providing a robust framework for researchers ensuring the enantiomeric purity of calcimimetic therapeutics.[1]
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Classification
-
Chemical Name: (S)-
-(Methyl- )-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine hydrochloride[1] -
CAS Number: 2673269-84-4 (Specific to (S)-isomer D3 HCl)[1][2]
-
Molecular Formula:
[3] -
Molecular Weight: 396.89 g/mol (Salt); 360.44 g/mol (Free Base)
-
Isotopic Purity:
99% Deuterium enrichment[1] -
Chiral Purity:
99.5% (S)-enantiomer (ee)
Structural Architecture
The molecule features a central chiral amine linking a lipophilic naphthalene ring and a trifluoromethyl-substituted phenyl ring.[1][4] The deuterium labeling is strategically placed on the
Figure 1: Structural connectivity of (S)-Cinacalcet-D3, highlighting the position of the stable isotope label on the
Part 2: Physicochemical Properties
The incorporation of deuterium induces subtle but critical changes in the physicochemical profile, primarily affecting the vibrational frequency of C-D bonds (observable in IR) and mass-to-charge ratio (MS), without significantly altering lipophilicity or solubility compared to the non-deuterated parent.
| Property | Value / Description | Experimental Relevance |
| Physical State | White to off-white crystalline solid | Handling and weighing precision |
| Solubility | Methanol (>50 mg/mL), DMSO (>20 mg/mL), Ethanol | Stock solution preparation |
| Solubility (Aq) | Sparingly soluble (<0.1 mg/mL) | Requires organic co-solvent for aqueous buffers |
| Melting Point | 175–178 °C (Decomposition) | Purity verification via DSC |
| Hygroscopicity | Low to Moderate | Store in desiccated environment |
| pKa (Calc.) | ~9.5 (Amine) | Ionized at physiological pH (Positive mode ESI) |
| LogP | ~6.5 | High retention on C18 columns; requires high % organic |
Expert Insight: The high lipophilicity (LogP ~6.[1]5) necessitates the use of high-organic wash steps in LC methods to prevent carryover.[1] When using (S)-Cinacalcet-D3 as an Internal Standard, ensure the equilibration time is sufficient to prevent "ghost peaks" in subsequent blank injections.[1]
Part 3: Analytical Characterization & Protocols
Mass Spectrometry (LC-MS/MS)
(S)-Cinacalcet-D3 is detected via Electrospray Ionization (ESI) in Positive mode.[1][5] The deuterium label on the
-
Precursor Ion (Q1):
361.2 -
Product Ion (Q3):
158.1 (Naphthalene-ethyl-D3 cation)[1] -
Mechanism: Collision-Induced Dissociation (CID) cleaves the C-N bond, retaining the charge on the naphthalene-ethyl fragment.[1]
Comparison Table: MRM Transitions
| Compound | Precursor (m/z) | Product (m/z) | Mass Shift |
|---|---|---|---|
| Cinacalcet (Unlabeled) | 358.2 | 155.1 | - |
| (S)-Cinacalcet-D3 | 361.2 | 158.1 | +3 Da |[1]
Protocol: Enantioselective LC-MS/MS Workflow
This protocol is designed to quantify (S)-Cinacalcet impurity in (R)-Cinacalcet drug substance, using (S)-Cinacalcet-D3 as the specific tracer.[1]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water / 10mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: Chiralpak IA or IB (Amylose-based immobilized phases)[1]
Workflow Diagram:
Figure 2: Bioanalytical workflow for the enantioselective quantification of Cinacalcet using the D3 internal standard.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1 mg (S)-Cinacalcet-D3 HCl in 1 mL Methanol to generate a 1 mg/mL Free Base Equivalent (FBE) stock. Store at -20°C.
-
Working Solution: Dilute stock to 100 ng/mL in 50:50 Water:MeOH.
-
Sample Extraction:
-
Chromatography: Inject 5 µL supernatant onto Chiralpak IA (4.6 x 150 mm, 5 µm).
Part 4: Applications in Drug Development
Chiral Impurity Profiling
Regulatory bodies (ICH Q3A/Q6A) require strict control of enantiomeric impurities. (S)-Cinacalcet-D3 is the "Gold Standard" for these assays because:
-
It co-elutes exactly with the (S)-impurity (unlike pseudo-isobars).
-
It compensates for matrix effects (ion suppression) specifically at the elution time of the impurity.
DMPK & Metabolic Stability
In metabolic stability studies (microsomal incubation), the deuterium label on the
-
Observation: If metabolic clearance is primarily driven by N-dealkylation at the ethyl bridge, (S)-Cinacalcet-D3 may show a slower intrinsic clearance (
) compared to the non-deuterated form.[1] -
Utility: This property is used to identify rate-determining steps in CYP450-mediated metabolism (primarily CYP3A4 and CYP2D6).[1]
Part 5: Handling & Stability
-
Storage: Store solid at -20°C under Argon or Nitrogen. The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
Solution Stability: Methanolic stocks are stable for 12 months at -80°C. Aqueous dilutions should be prepared fresh daily due to adsorption to glass/plastic surfaces (hydrophobic effect).[1]
-
Safety: Treats as a potent bioactive compound.[1] Use PPE (gloves, mask) to prevent inhalation.[1] (S)-Cinacalcet has lower potency than (R) but should be handled with the same rigor.
References
-
FDA Access Data. (2004).[1] Sensipar (Cinacalcet) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]
-
Ramisetti, N. R., & Bompelli, S. (2014).[1][6][7] LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column. Biomedical Chromatography. Retrieved from [Link]
-
PubChem. (2024).[1] Cinacalcet Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. Cinacalcet hydrochloride | 364782-34-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
